Regioisomeric Furan Attachment: Furan-3-yl vs. Furan-2-yl Inhibitory Potency in Acrylamide FXa Inhibitor Scaffolds
In the substituted acrylamide class of factor Xa inhibitors, the position of heterocyclic attachment on the acrylamide P1 moiety has been shown to critically influence inhibitory potency. In a published series of acrylamide-based FXa inhibitors, compounds bearing a furan-3-yl group exhibited Ki values in the low nanomolar range, whereas the corresponding furan-2-yl regioisomers demonstrated a 5- to 20-fold reduction in FXa binding affinity, a difference attributed to altered hydrogen-bonding geometry within the S1 pocket [1]. This class-level SAR establishes the furan-3-yl substitution as a non-trivial structural determinant of target engagement. Direct quantitative comparison for the specific compound 1448140-33-7 versus its furan-2-yl isomer has not been published [2].
| Evidence Dimension | FXa inhibitory potency (Ki) dependence on furan regioisomerism |
|---|---|
| Target Compound Data | Not directly reported for CAS 1448140-33-7 |
| Comparator Or Baseline | Furan-3-yl acrylamide FXa inhibitors: Ki low nanomolar (representative class data); furan-2-yl regioisomers: Ki 5- to 20-fold higher [1] |
| Quantified Difference | 5- to 20-fold Ki shift in class-level SAR |
| Conditions | In vitro FXa enzyme inhibition assay; substrate S-2765; 50 mM HEPES, pH 7.4, 145 mM NaCl, 0.1% PEG 8000 [1] |
Why This Matters
Procurement decisions involving furan-substituted acrylamides must account for regioisomerism, as the 3-yl attachment is associated with substantially tighter FXa binding than the 2-yl variant in this chemical class.
- [1] Hollenbach, S., et al. Design, synthesis, and SAR of substituted acrylamides as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 2002, 12(1), 117–120. View Source
- [2] PubChem Compound Database. (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide. CID 53482635. View Source
